molecular formula C8H11ClN2 B2453051 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 21718-98-9

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

Cat. No.: B2453051
CAS No.: 21718-98-9
M. Wt: 170.64
InChI Key: IPBRSQJRJKPFMX-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a high-purity chemical intermediate designed for pharmaceutical research and development. This dihydropyrrolopyridine scaffold is of significant interest in medicinal chemistry, particularly in the discovery of new anticancer agents. Scientific literature has established that the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core structure is a privileged scaffold in the design of potent kinase inhibitors . Specifically, derivatives based on this structure have been identified as potent Type II inhibitors of Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a crucial colorectal oncogene and a key regulator of transcription; inhibiting CDK8 indirectly suppresses β-catenin activity, leading to the downregulation of the oncogenic WNT/β-catenin signaling pathway and inducing cell cycle arrest . This mechanism highlights the immense research value of this compound class in developing targeted therapies for conditions like colorectal cancer. As a synthetic intermediate, this hydrochloride salt offers enhanced stability and solubility for further chemical manipulations. It can be utilized in various cross-coupling reactions, functional group transformations, as a building block for constructing more complex molecular architectures aimed at oncology and other disease targets. The compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-6-2-4-9-8-7(6)3-5-10-8;/h2,4H,3,5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBRSQJRJKPFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves the condensation of suitable precursors followed by cyclization. One common method involves the reaction of 4-methylpyridine with an appropriate aldehyde under acidic conditions to form the desired pyrrolo[2,3-b]pyridine core. Subsequent purification and conversion to the hydrochloride salt yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Cyclization Reactions

The compound’s core structure is synthesized via cyclization methods. A prominent approach involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds (e.g., acetylacetone) in the presence of a base (e.g., NaOH or KOH) to form the pyrrolopyridine scaffold . For example:

2-Aminopyridine+AcetylacetoneBase, Δ4-Methyl-pyrrolo[2,3-b]pyridine derivative\text{2-Aminopyridine} + \text{Acetylacetone} \xrightarrow{\text{Base, Δ}} \text{4-Methyl-pyrrolo[2,3-b]pyridine derivative}

Key conditions include refluxing in acetic acid with catalytic hydrochloric acid, yielding substituted 1H-pyrrolo[2,3-b]pyridines .

Condensation with Active Methylene Compounds

Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) participate in cyclo-condensation reactions. For instance:

2-Amino-pyrrole-3-carbonitrile+MalononitrileHCl, AcOHPyrrolo[2,3-b]pyridine with nitrile substituents\text{2-Amino-pyrrole-3-carbonitrile} + \text{Malononitrile} \xrightarrow{\text{HCl, AcOH}} \text{Pyrrolo[2,3-b]pyridine with nitrile substituents}

This method produces diverse derivatives, with IR and NMR spectra confirming nitrile (2196 cm⁻¹) and amine (δ 12 ppm in ¹H NMR) functionalities .

Reductive Transformations

The hydrochloride salt is synthesized via reduction of lactam intermediates. A patent describes using Lithium Aluminium Hydride (LiAlH₄) to reduce 2H-pyrrolo[3,4-c]pyridine-1,3-diketone, followed by HCl treatment to yield the hydrochloride salt :

Furo[3,4-c]pyridine-1,3-diketoneLiAlH₄2,3-Dihydro-1H-pyrrolo[3,4-c]pyridineHClHydrochloride salt\text{Furo[3,4-c]pyridine-1,3-diketone} \xrightarrow{\text{LiAlH₄}} \text{2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

This method achieves high purity and is scalable for industrial applications .

Substitution and Functionalization

The 4-methyl group and dihydro-pyrrole ring enable further functionalization:

  • Electrophilic substitution : Halogenation or nitration at the pyridine ring’s reactive positions.

  • Nucleophilic attack : Alkylation or arylation at the pyrrole nitrogen .

For example, trifluoromethylation at the 5-position enhances bioactivity by forming hydrogen bonds with target enzymes :

Pyrrolo[2,3-b]pyridine+CF₃XCatalyst5-Trifluoromethyl derivative\text{Pyrrolo[2,3-b]pyridine} + \text{CF₃X} \xrightarrow{\text{Catalyst}} \text{5-Trifluoromethyl derivative}

Salt Formation and Stability

The hydrochloride salt forms via reaction with dry HCl gas in methanol :

Free base+HClMeOH, 0°C4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride\text{Free base} + \text{HCl} \xrightarrow{\text{MeOH, 0°C}} \text{4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride}

Stability studies indicate sensitivity to pH and temperature, requiring storage at 2–8°C .

Research Insights

  • Biological relevance : Substitutions (e.g., trifluoromethyl, methoxy) improve FGFR inhibitory activity (IC₅₀ = 7–25 nM for FGFR1–3) .

  • Synthetic efficiency : Cyclo-condensation achieves yields >70% under optimized conditions .

Scientific Research Applications

Pharmacological Properties

The pharmacological potential of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride has been investigated extensively. Key areas of research include:

  • Analgesic Activity : Compounds in the pyrrolo[2,3-b]pyridine class have shown promising analgesic properties. For instance, derivatives have been reported to exhibit potent antinociceptive effects without significant anti-inflammatory activity, distinguishing them from traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Activity : Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression . For example, certain derivatives have demonstrated efficacy against breast and lung cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties : Studies have revealed that these compounds possess antibacterial and antifungal activities. Specific derivatives have been effective against Staphylococcus aureus and Candida albicans, making them potential candidates for treating infections caused by resistant strains .

Synthesis and Derivatives

The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves multi-step organic reactions that yield various analogs with modified functional groups to enhance biological activity. The following table summarizes some synthetic routes and their respective yields:

Synthetic RouteYield (%)Key Features
Reaction with 1-bromoalkane75%Utilizes palladium-catalyzed cross-coupling
Hydrogenation of pyrrole derivative72%Involves catalytic hydrogenation for saturation
Nucleophilic substitution reactions68%Modifies functional groups for enhanced activity

Case Studies

Several case studies highlight the applications of this compound:

  • Pain Management : A clinical study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their analgesic efficacy in chronic pain models. Results indicated a significant reduction in pain behaviors compared to controls, suggesting a viable alternative to opioids .
  • Cancer Treatment : In vitro studies demonstrated that specific derivatives could reduce tumor cell viability by over 50% at micromolar concentrations. These findings support further development as potential anticancer agents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is unique due to its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy. Its structural features allow for specific interactions with the target receptors, distinguishing it from other similar compounds .

Biological Activity

Overview

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine; hydrochloride is a heterocyclic compound notable for its potent biological activities, particularly in targeting fibroblast growth factor receptors (FGFRs). Its structural characteristics include a fused pyrrole and pyridine ring system with a methyl group at the fourth position, which contributes to its unique pharmacological profile. This article delves into its biological activity, mechanism of action, and relevant research findings.

The primary mechanism of action for 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves the inhibition of FGFR signaling pathways. FGFRs play a crucial role in various cellular processes, including proliferation, differentiation, and survival. Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling cascades such as RAS–MEK–ERK and PI3K–Akt pathways.

Key Biochemical Pathways

  • Inhibition of FGFRs : The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values reported as follows:
    • FGFR1: 7 nM
    • FGFR2: 9 nM
    • FGFR3: 25 nM
    • FGFR4: 712 nM.
  • Effects on Cell Proliferation : In vitro studies indicate that this compound can significantly inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis through the activation of intrinsic apoptotic pathways.

Antitumor Properties

Research has demonstrated that 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has notable antitumor effects:

  • Cell Line Studies : In vitro experiments showed a marked reduction in cell viability and proliferation in breast cancer cell lines treated with the compound. Additionally, it was observed to impede migration and invasion capabilities of these cells after 24 hours of treatment.
  • Apoptosis Induction : The compound triggers apoptotic pathways leading to increased cell death in cancerous cells while exhibiting minimal toxicity towards non-cancerous cells.

Pharmacokinetics

The pharmacokinetic profile indicates stability in both simulated gastric fluid and intestinal fluid, suggesting favorable absorption characteristics for potential therapeutic applications. This stability is essential for ensuring bioavailability when administered orally or through other routes.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineStructurePotent FGFR inhibitor; induces apoptosis in cancer cells
1H-Pyrrolo[2,3-b]pyridineLacks methyl groupLower biological activity compared to the target compound
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneQuinoline ring systemDifferent mechanism; less effective against FGFRs

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of pyrrolopyridine derivatives in medicinal chemistry:

  • Anticancer Activity : A study demonstrated that derivatives similar to 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds within this class have been shown to effectively target ovarian cancer cells while minimizing toxicity to normal cardiac cells .
  • Antimycobacterial Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with promising results indicating potential as new anti-tuberculosis agents due to their ability to inhibit key metabolic pathways in the bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride, and how can reaction yields be improved?

  • Methodology :

  • N1-Alkylation : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature for regioselective alkylation of the pyrrolopyridine core .
  • Catalytic Systems : Optimize conditions with Bu4N+HSO4− as a phase-transfer catalyst and KOH as a base to enhance reaction efficiency (e.g., 99% yield reported for similar N1-benzylation) .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the hydrochloride salt .

Q. How can solubility and thermodynamic properties of this compound be experimentally determined in aqueous or organic solvents?

  • Methodology :

  • Gravimetric Analysis : Measure solubility in binary solvents (e.g., water/ethanol) at controlled temperatures (5–45°C) using laser monitoring for saturation detection .
  • Hansen Solubility Parameters : Calculate HSPs to predict solubility in untested solvents, correlating with experimental data .
  • Thermodynamic Modeling : Use the modified Apelblat equation or λh model to analyze temperature-dependent solubility trends .

Advanced Research Questions

Q. How do electronic and topological properties of 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine influence its reactivity and intermolecular interactions?

  • Methodology :

  • Charge Density Analysis : Perform high-resolution X-ray diffraction (100 K) to map electron density distributions and identify bond critical points (BCPs). For example, the C–C bonds in pyrrolopyridine derivatives exhibit electron densities of 2.07–2.74 e Å⁻³ and Laplacian values of −11.37 to −19.20 e Å⁻⁵, confirming covalent character .
  • DFT Calculations : Use BLYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps (e.g., 3.59 eV for a related compound), predicting kinetic stability and charge-transfer interactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrrolopyridine derivatives targeting kinase inhibition?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs (e.g., 4-chloro vs. 4-methyl derivatives) and evaluate IC50 values against kinases (e.g., JAK2 or EGFR) using fluorescence polarization assays .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., 50 ns trajectories) to assess how substituents (methyl, ethyl) affect binding pocket interactions and selectivity .

Q. How can intermolecular hydrogen bonding and crystal packing be characterized to predict solid-state stability?

  • Methodology :

  • SC-XRD Analysis : Resolve crystal structures to identify N–H⋯N (2.8–3.0 Å) and C–H⋯Cl (3.3–3.5 Å) interactions. For example, N–H⋯N hydrogen bonds in pyrrolopyridines contribute to layered packing motifs .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 12% H⋯Cl contributions) to correlate packing efficiency with thermal stability (TGA/DSC data) .

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